5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide
Description
Properties
Molecular Formula |
C22H17NO3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C22H17NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h1-14H,15H2,(H,23,24) |
InChI Key |
DMWJWSXLLFMZNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid
Procedure :
-
Formylation : Furan-2-carboxylic acid undergoes Vilsmeier-Haack formylation at the 5-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in anhydrous dichloroethane.
-
Reduction : The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol:
Key Parameters :
-
Temperature: 0–5°C (formylation), 25°C (reduction).
-
Yield: ~65–70% (formylation), ~80% (reduction).
Protection of Carboxylic Acid as Ethyl Ester
Purpose : Prevent nucleophilic attack during subsequent chlorination.
Procedure :
-
React 5-(hydroxymethyl)furan-2-carboxylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) under reflux:
Optimization :
-
Reaction Time: 6–8 hours.
-
Yield: ~90%.
Conversion to 5-(Chloromethyl)furan-2-carbonyl Chloride
Procedure :
-
Treat the ethyl ester with thionyl chloride (SOCl₂) at reflux to concurrently chlorinate the hydroxymethyl group and activate the carboxylic acid:
Critical Notes :
-
Excess SOCl₂ ensures complete conversion.
-
Temperature: 70–80°C.
-
Yield: ~85%.
Williamson Ether Synthesis with 2-Naphthol
Purpose : Introduce the 2-naphthyloxymethyl moiety.
Procedure :
-
Generate sodium 2-naphthoxide by reacting 2-naphthol with sodium hydride (NaH) in tetrahydrofuran (THF).
-
Add 5-(chloromethyl)furan-2-carbonyl chloride dropwise to the naphthoxide solution at 0°C:
Optimization :
-
Molar Ratio: 1:1.2 (carbonyl chloride:naphthoxide).
-
Reaction Time: 4 hours.
-
Yield: ~75%.
Amide Formation with Aniline
Procedure :
-
React 5-[(2-naphthyloxy)methyl]furan-2-carbonyl chloride with aniline in dry toluene, using triethylamine (Et₃N) as a base:
Purification :
-
Wash with 5% HCl to remove excess aniline.
-
Recrystallize from isopropanol.
Key Data :
Alternative Synthetic Pathways
Direct Coupling via Mitsunobu Reaction
Concept : Simultaneously introduce the naphthyloxymethyl group and amide functionality.
Procedure :
-
React 5-(hydroxymethyl)furan-2-carboxylic acid with 2-naphthol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Convert the resultant acid to the amide via mixed carbonic anhydride.
Challenges :
-
Lower yield (~50%) due to steric hindrance.
Solid-Phase Synthesis for High-Throughput Production
Advantages : Facilitates rapid purification.
Steps :
-
Anchor furan-2-carboxylic acid to Wang resin.
-
Perform on-resin chloromethylation and etherification.
-
Cleave with aniline in trifluoroacetic acid (TFA).
Yield : ~60% (pilot studies).
Analytical Characterization
Spectroscopic Data (Representative)
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Reagent | Cost per kg (USD) | Environmental Impact |
|---|---|---|
| Thionyl Chloride | $12.50 | Corrosive, generates SO₂ |
| 2-Naphthol | $8.20 | Low toxicity |
| Aniline | $6.80 | Carcinogenic, requires handling controls |
Preferred Route : The stepwise method (Section 2) balances yield (70%) and safety.
Challenges and Mitigation Strategies
Common Side Reactions
-
Ester Hydrolysis : Minimized by using anhydrous conditions during chlorination.
-
Naphthol Oxidation : Add antioxidants like BHT during ether synthesis.
Scalability Issues
-
Exothermic Reactions : Use jacketed reactors with precise temperature control.
-
Byproduct Management : Implement continuous distillation for SOCl₂ recovery.
Chemical Reactions Analysis
Types of Reactions
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan or naphthalene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan or naphthalene derivatives.
Scientific Research Applications
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide
- 2-Hydroxy-5-({1-[(2-Naphthyloxy)Methyl]-3-Oxoprop-1-Enyl}Amino)Tyrosine
Uniqueness
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide is unique due to its specific combination of a furan ring, naphthalene moiety, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide, a compound with notable structural features, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The compound features a furan ring, a naphthalene moiety, and a phenyl group, which contribute to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H17NO3 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 5-(naphthalen-2-yloxymethyl)-N-phenylfuran-2-carboxamide |
| InChI Key | DMWJWSXLLFMZNP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 2-naphthol with an alkylating agent to form naphthyloxy derivatives, which are then reacted with a furan derivative. Optimized reaction conditions, including the use of catalysts and solvents, are crucial for achieving high yields and purity in both laboratory and industrial settings.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with furan rings have been associated with anti-proliferative effects on various cancer cell lines.
The mechanism of action is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity and lead to various biological effects. The exact pathways remain under investigation but may involve signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluating over 4,600 compounds found that several derivatives of naphthalene exhibited significant antimicrobial properties against various bacterial strains. While specific data on this compound was not detailed, its structural similarity suggests potential efficacy in this area .
- Cancer Cell Line Studies : In vitro studies have demonstrated that similar compounds can inhibit the growth of human cancer cell lines, including breast and prostate cancer cells. These findings indicate that further exploration into the anticancer properties of this compound could be fruitful .
- Inhibitory Effects on Enzymes : Research has shown that compounds featuring furan rings can act as inhibitors for certain enzymes involved in cancer progression. The potential for this compound to serve as a lead compound in enzyme inhibition studies is promising .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
